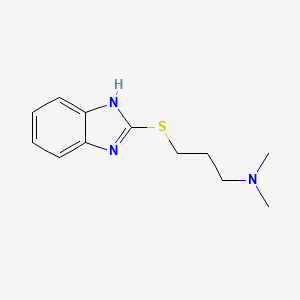![molecular formula C7H8N2O2S B13782540 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide CAS No. 95309-09-4](/img/structure/B13782540.png)
4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazoles. This compound is characterized by a benzene ring fused with a thiadiazole ring, which contains sulfur and nitrogen atoms. The presence of the methyl group at the 4-position and the dioxide functionality at the 2,2-positions adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylbenzenesulfonamide with thionyl chloride, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiadiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted benzothiadiazole derivatives.
Applications De Recherche Scientifique
4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The mechanism of action of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Similar structure but different substitution pattern.
1,3,4-Thiadiazole: Contains a thiadiazole ring but lacks the benzene ring fusion.
Thiazole: A five-membered ring containing sulfur and nitrogen but with different chemical properties.
Uniqueness
4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide is unique due to its specific substitution pattern and the presence of the dioxide functionality, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
95309-09-4 |
|---|---|
Formule moléculaire |
C7H8N2O2S |
Poids moléculaire |
184.22 g/mol |
Nom IUPAC |
4-methyl-1,3-dihydro-2λ6,1,3-benzothiadiazole 2,2-dioxide |
InChI |
InChI=1S/C7H8N2O2S/c1-5-3-2-4-6-7(5)9-12(10,11)8-6/h2-4,8-9H,1H3 |
Clé InChI |
PPQHHNDXEMBSKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)NS(=O)(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-](/img/structure/B13782467.png)
![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)
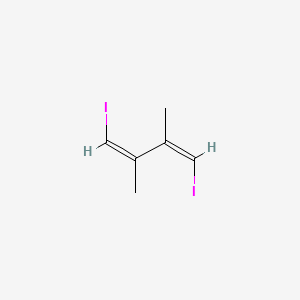
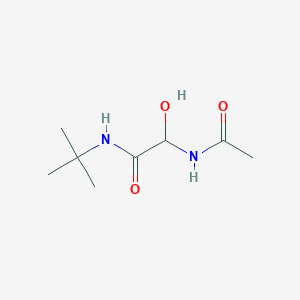
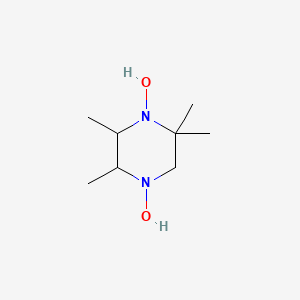


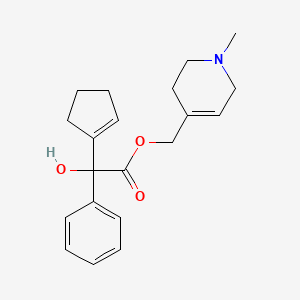
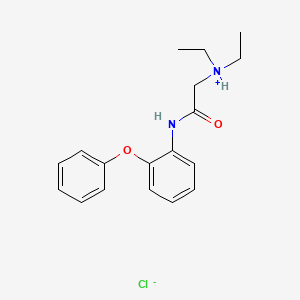
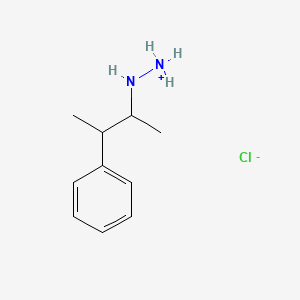
![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782502.png)
